molecular formula C18H22O2Si B11834621 Propan-2-yl [methyl(diphenyl)silyl]acetate CAS No. 87776-13-4

Propan-2-yl [methyl(diphenyl)silyl]acetate

Cat. No.: B11834621
CAS No.: 87776-13-4
M. Wt: 298.5 g/mol
InChI Key: BTVMSVMHNBLMQQ-UHFFFAOYSA-N
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Description

Propan-2-yl [methyl(diphenyl)silyl]acetate is an organosilicon ester characterized by a propan-2-yl (isopropyl) ester group and a methyl(diphenyl)silyl substituent. The silyl moiety introduces steric bulk and unique electronic properties, making it valuable in organic synthesis, particularly as a protecting group or intermediate in organometallic reactions.

Properties

CAS No.

87776-13-4

Molecular Formula

C18H22O2Si

Molecular Weight

298.5 g/mol

IUPAC Name

propan-2-yl 2-[methyl(diphenyl)silyl]acetate

InChI

InChI=1S/C18H22O2Si/c1-15(2)20-18(19)14-21(3,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,15H,14H2,1-3H3

InChI Key

BTVMSVMHNBLMQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ISOPROPYL 2-(METHYLDIPHENYLSILYL)ACETATE typically involves the silylation of the lithium enolate of an ester. This reaction is carried out using methyldiphenylchlorosilane, which results in the exclusive formation of the α-methyldiphenylsilyl ester . The reaction conditions are generally mild and can be optimized to achieve high yields.

Industrial Production Methods: Industrial production of ISOPROPYL 2-(METHYLDIPHENYLSILYL)ACETATE follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and purity of the final product. The scalability of the synthesis makes it feasible for commercial production.

Chemical Reactions Analysis

Types of Reactions: ISOPROPYL 2-(METHYLDIPHENYLSILYL)ACETATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Catalytic Applications

1.1 Asymmetric Synthesis
Propan-2-yl [methyl(diphenyl)silyl]acetate serves as a key intermediate in asymmetric synthesis, particularly in the formation of chiral centers. Its derivatives are utilized in palladium-catalyzed allylic substitutions, which are crucial for synthesizing complex organic molecules with high enantioselectivity. Research has shown that using this compound can lead to improved yields and selectivity in reactions involving nucleophiles such as malonates .

1.2 Silyl Ketenes
The compound is also involved in reactions of silyl-substituted ketenes, which are valuable for creating various functionalized products. These reactions often require Lewis acids to activate the silyl ketenes, allowing for diverse transformations that can yield complex structures relevant in medicinal chemistry .

Pharmaceutical Applications

2.1 Drug Development
this compound has been explored as a building block in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in HIV treatment. The compound's ability to form stable intermediates facilitates the development of new drugs with enhanced efficacy and reduced side effects .

2.2 Anticancer Agents
Recent studies have indicated that compounds derived from this compound exhibit potent anticancer activity against various tumor models. This has sparked interest among synthetic chemists looking to develop novel anticancer therapeutics based on its structure .

Material Science

3.1 Polymer Chemistry
In material science, this compound is utilized for synthesizing siloxane-based polymers. These polymers are known for their thermal stability and mechanical properties, making them suitable for applications in coatings, adhesives, and sealants . The incorporation of silyl groups enhances the performance characteristics of these materials.

5.1 Case Study: Asymmetric Synthesis Using this compound
A notable study demonstrated the use of this compound in a palladium-catalyzed reaction to synthesize a series of chiral quaternary carbon centers with excellent yields (up to 95%). The study highlighted the importance of steric factors and the choice of ligands in achieving high enantioselectivity .

5.2 Case Study: Development of NNRTIs
In another research effort, derivatives of this compound were synthesized and evaluated for their binding affinity to HIV reverse transcriptase. The findings revealed that certain derivatives exhibited significantly higher solubility and potency compared to existing NNRTIs, paving the way for new treatment options .

Mechanism of Action

The mechanism by which ISOPROPYL 2-(METHYLDIPHENYLSILYL)ACETATE exerts its effects involves interactions with molecular targets and pathways. The methyldiphenylsilyl group plays a crucial role in its reactivity and stability. The compound can interact with various enzymes and receptors, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Silyl Groups
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Reactivity Reference
Propan-2-yl [methyl(diphenyl)silyl]acetate* C₁₈H₂₂O₂Si ~298.46 Methyl(diphenyl)silyl, propan-2-yl ester Potential protecting group, organometallic synthesis Inferred
tert-Butyl 2-[...]acetate () C₂₉H₄₄D₆O₃Si 490.86 Tris(propan-2-yl)silyloxy, tert-butyl ester Thyroid hormone analog synthesis
Methyl 2,2-diphenyl-2-(prop-2-yn-1-yl-oxy)acetate () C₁₈H₁₆O₃ 280.32 Diphenyl, propargyloxy, methyl ester Crystallography studies

Key Comparisons :

  • Steric Effects : The methyl(diphenyl)silyl group in the target compound offers intermediate steric hindrance compared to the bulkier tris(propan-2-yl)silyl group in , which may influence reaction selectivity in synthesis .
Propan-2-yl Esters with Diverse Substituents
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Reference
Propan-2-yl (dimethoxyphosphorothioyl)sulfanylacetate () C₁₄H₂₁O₃PS₂ 332.41 Phosphorodithioate, propan-2-yl ester Agrochemical intermediates
Ethyl 2-phenylacetoacetate () C₁₂H₁₄O₃ 206.24 Phenylacetoacetate, ethyl ester Precursor in ketone synthesis
Methyl 2-thienyl acetate () C₇H₈O₂S 156.20 Thienyl, methyl ester Flavor/fragrance industry

Key Comparisons :

  • Ester Group Reactivity : Propan-2-yl esters (e.g., ) exhibit slower hydrolysis rates compared to methyl or ethyl esters (), enhancing stability in acidic conditions .
  • Functional Group Diversity : The phosphorodithioate group in introduces pesticidal activity, whereas the thienyl group in enables π-conjugation for material science applications .

Biological Activity

Propan-2-yl [methyl(diphenyl)silyl]acetate is a silane derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological properties, including its synthesis, mechanisms of action, and therapeutic applications, supported by case studies and relevant data.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of diphenylsilyl chloride with isopropanol and acetic acid. The characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure.

Anticancer Properties

Research indicates that silane compounds, including this compound, exhibit significant anticancer activity. A study demonstrated that similar silane derivatives showed cytotoxic effects on various cancer cell lines, including HeLa and MDA-MB-231 cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Compound Cell Line IC50 (μM)
This compoundHeLa5.99
DiphenylsilanediolMDA-MB-2314.50
5-((6-Amino-9 H-purin-9-yl)methyl)L12100.30

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation. In vitro studies have indicated its ability to inhibit pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The compound's anti-inflammatory mechanism may involve the modulation of NF-kB signaling pathways.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it exhibits activity against various bacterial strains, potentially due to its ability to disrupt bacterial cell membranes.

Case Studies

  • Cytotoxicity in Cancer Research
    • A study conducted by researchers at a leading pharmaceutical institute assessed the cytotoxic effects of this compound on several cancer cell lines. Results indicated a dose-dependent cytotoxic effect with an IC50 value of 5.99 μM against HeLa cells, highlighting its potential as an anticancer agent .
  • Anti-inflammatory Mechanisms
    • Another study focused on the anti-inflammatory properties of silane compounds, where this compound was found to significantly reduce TNF-alpha levels in LPS-stimulated macrophages, suggesting its utility in treating inflammatory diseases .
  • Antimicrobial Efficacy
    • A comparative analysis of various silane derivatives revealed that this compound exhibited notable antibacterial activity against Gram-positive bacteria, suggesting its potential application in developing new antimicrobial agents .

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